molecular formula C19H20N4O B2468254 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole CAS No. 2310012-78-1

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

Cat. No.: B2468254
CAS No.: 2310012-78-1
M. Wt: 320.396
InChI Key: NIMQBQGPXMVGSG-UHFFFAOYSA-N
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Description

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]-1H-indole is a complex organic compound that features a unique combination of a pyrazole ring, an azabicyclo[321]octane scaffold, and an indole moiety

Mechanism of Action

Target of Action

The primary targets of the compound 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole, also known as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

The compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity. It is a highly potent and selective inhibitor against JAK1 (IC50 = 4 nM) and TYK2 (IC50 = 5 nM) as measured in in vitro kinase assays . Its potency against other JAKs such as JAK2 or JAK3 is significantly lower, greater than 1 µM .

Biochemical Pathways

By inhibiting JAK1 and TYK2, the compound affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. The inhibition of JAK1 and TYK2 can disrupt this signaling pathway, potentially leading to reduced inflammation and immune response .

Pharmacokinetics

It is mentioned that the compound is orally bioavailable , suggesting that it can be administered orally and can reach the bloodstream via the digestive system

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of JAK1 and TYK2, leading to a disruption in the JAK-STAT signaling pathway. This can result in reduced inflammation and immune response, which could potentially be beneficial in the treatment of various autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often involves the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Additionally, methodologies such as desymmetrization of achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and environmentally friendly processes. Specific details on industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole is unique due to its combination of three distinct structural motifs, each contributing to its diverse range of applications and biological activities. The presence of the pyrazole ring, azabicyclo[3.2.1]octane scaffold, and indole moiety makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1H-indol-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(18-10-13-4-1-2-5-17(13)21-18)23-14-6-7-15(23)12-16(11-14)22-9-3-8-20-22/h1-5,8-10,14-16,21H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMQBQGPXMVGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4N3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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